molecular formula C7H7ClN2 B14663370 N'-chlorobenzenecarboximidamide CAS No. 40078-03-3

N'-chlorobenzenecarboximidamide

Cat. No.: B14663370
CAS No.: 40078-03-3
M. Wt: 154.60 g/mol
InChI Key: QZBAIJIDEKPQSL-UHFFFAOYSA-N
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Description

N’-chlorobenzenecarboximidamide is an organic compound with the molecular formula C7H7ClN2 It is a derivative of benzenecarboximidamide, where a chlorine atom is substituted at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-chlorobenzenecarboximidamide can be synthesized through several methods. One common approach involves the reaction of benzenecarboximidamide with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-chlorobenzenecarboximidamide may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-chlorobenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N’-chlorobenzenecarboximidamide oxide.

    Reduction: Reduction reactions can convert it into N’-chlorobenzenecarboximidamide amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: N’-chlorobenzenecarboximidamide oxide.

    Reduction: N’-chlorobenzenecarboximidamide amine.

    Substitution: Various substituted benzenecarboximidamides depending on the nucleophile used.

Scientific Research Applications

N’-chlorobenzenecarboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-chlorobenzenecarboximidamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-bromobenzenecarboximidamide
  • N’-fluorobenzenecarboximidamide
  • N’-iodobenzenecarboximidamide

Uniqueness

N’-chlorobenzenecarboximidamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its halogenated counterparts and can lead to different chemical and biological properties.

Properties

CAS No.

40078-03-3

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

N'-chlorobenzenecarboximidamide

InChI

InChI=1S/C7H7ClN2/c8-10-7(9)6-4-2-1-3-5-6/h1-5H,(H2,9,10)

InChI Key

QZBAIJIDEKPQSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NCl)N

Origin of Product

United States

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